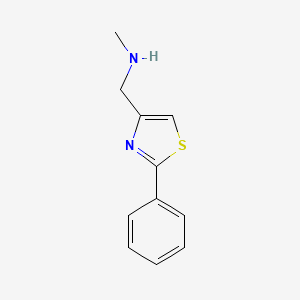

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXAOUDHZOHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649884 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921101-66-8 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine

Abstract

N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine is a substituted thiazole derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a 2-phenyl-1,3-thiazole core, serves as a valuable scaffold in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect two primary synthetic strategies: a route proceeding through a key aldehyde intermediate followed by reductive amination, and an alternative pathway involving direct nucleophilic substitution. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to offer field-proven insights and ensure technical accuracy.

Introduction: The 2-Phenylthiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural unit is a cornerstone in numerous biologically active compounds and approved pharmaceuticals, including Vitamin B1 (Thiamine).[2] When substituted with a phenyl group at the 2-position and further functionalized at the 4-position, the resulting scaffold becomes a versatile building block in synthetic organic chemistry.[1] this compound (Molecular Formula: C₁₁H₁₂N₂S) is a secondary amine derivative of this scaffold, serving as a key intermediate for creating more elaborate molecular architectures.[1][3] The successful and efficient synthesis of this compound is therefore a critical step in the discovery pipeline for novel therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnections for the target molecule, leading to two distinct and viable forward-synthesis strategies. The most apparent disconnection is at the C-N bond formed in the final step, suggesting a reductive amination approach from an aldehyde precursor. A second disconnection considers the formation of the same C-N bond via nucleophilic substitution, starting from a halo- or sulfonate-activated methyl group.

Caption: Retrosynthetic analysis of the target molecule.

Primary Pathway: The Reductive Amination Approach

This strategy is arguably the most robust and widely applicable method due to its high selectivity and the commercial availability of the necessary precursors. It hinges on the classic Hantzsch thiazole synthesis to build the core, followed by functional group manipulation to install the aldehyde, and a final reductive amination step.

Workflow for Reductive Amination Pathway

Caption: Experimental workflow for the reductive amination pathway.

Step 1: Synthesis of the 2-Phenyl-1,3-thiazole Core

The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] To construct the 2-phenyl-4-substituted thiazole core, thiobenzamide is reacted with a suitable 3-carbon α-halocarbonyl equivalent.

-

Expert Insight: While various α-haloketones can be used, employing an acetal-protected aldehyde like 3-bromo-1,1-diethoxypropane is advantageous. It prevents unwanted side-reactions of a free aldehyde group under the condensation conditions and provides a direct precursor to the required 4-carbaldehyde intermediate.

Step 2: Formation of 2-Phenyl-1,3-thiazole-4-carbaldehyde

The intermediate from the Hantzsch reaction, 4-(diethoxymethyl)-2-phenyl-1,3-thiazole, is an acetal. The aldehyde functionality is revealed through acidic hydrolysis.

-

Protocol: Hydrolysis of Acetal to Aldehyde

-

Dissolve the 4-(diethoxymethyl)-2-phenyl-1,3-thiazole intermediate in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Add an aqueous solution of a strong acid (e.g., 2M Hydrochloric Acid).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture carefully with a base like sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Phenyl-1,3-thiazole-4-carbaldehyde.[6]

-

Step 3: Reductive Amination with Methylamine

Reductive amination is a powerful method for forming amines from carbonyl compounds.[7] It involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with methylamine, which is then reduced in situ to the target secondary amine.[8]

-

Expert Insight: The choice of reducing agent is critical for the success of this step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[8] This selectivity minimizes the formation of 2-phenyl-4-thiazolylmethanol as a byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[8][9]

-

Protocol: Synthesis of Target Compound via Reductive Amination

-

To a stirred solution of 2-Phenyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent like dichloroethane (DCE) or THF, add methylamine (a solution in THF or ethanol, ~1.2-1.5 eq).

-

Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or a mild acid catalyst like acetic acid (~0.1 eq) to facilitate imine formation. Stir for 30-60 minutes at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture, ensuring the temperature does not rise significantly.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product via column chromatography or by crystallization as a salt (e.g., dihydrochloride) to obtain pure this compound.[3]

-

Alternative Pathway: The Nucleophilic Substitution Approach

This pathway offers a more direct route by first synthesizing a thiazole with a leaving group on the 4-methyl position, followed by a direct Sₙ2 reaction with methylamine.

Workflow for Nucleophilic Substitution Pathway

Sources

- 1. PPT - N-methyl-1-(2-phenylthiazol-4-yl)methanamine PowerPoint Presentation - ID:13471735 [slideserve.com]

- 2. bepls.com [bepls.com]

- 3. This compound dihydroc… [cymitquimica.com]

- 4. synarchive.com [synarchive.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. scbt.com [scbt.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-chemistry.org [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Thiazole Derivative

The landscape of medicinal chemistry and materials science is perpetually shaped by the exploration of novel molecular scaffolds. Among these, the thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands out for its remarkable versatility and presence in a multitude of biologically active compounds. This guide delves into the chemical intricacies of a specific, yet significant, derivative: N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine . This compound, featuring a phenyl group at the 2-position and a methylaminomethyl substituent at the 4-position of the thiazole ring, represents a key building block in the synthesis of more complex molecules with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind its synthesis, the nuances of its properties, and the logic of its handling and reactivity. Our aim is to equip researchers with the foundational knowledge necessary to confidently and effectively utilize this compound in their scientific endeavors.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section provides a comprehensive summary of the key identifiers and physicochemical parameters for this compound and its commonly available dihydrochloride salt.

Chemical Structure and Nomenclature

The structural architecture of this compound is characterized by a central 1,3-thiazole ring. A phenyl group is attached at the C2 position, and a methylaminomethyl group is tethered to the C4 position.

Systematic IUPAC Name: this compound

Common Synonyms:

-

(2-Phenyl-thiazol-4-ylmethyl)-methyl-amine

-

4-(Methylaminomethyl)-2-phenylthiazole

The compound is frequently supplied and utilized as its dihydrochloride salt to enhance stability and solubility in aqueous media.

Structure of the Free Base:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its dihydrochloride salt. It is important to note that while data for the dihydrochloride salt is more readily available from commercial suppliers, the properties of the free base are crucial for understanding its behavior in non-aqueous and physiological environments. Where experimental data is not available, computationally predicted values from reputable sources are provided.

| Property | Free Base | Dihydrochloride Salt | Source |

| CAS Number | Not definitively assigned | 921101-66-8[1], 1269288-94-9[2] | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂S | C₁₁H₁₄Cl₂N₂S | [2] |

| Molecular Weight | 204.29 g/mol | 277.22 g/mol | [2] |

| Appearance | Predicted: Pale yellow oil or solid | White to off-white solid | - |

| Melting Point | Not available | Not available | - |

| Boiling Point | Predicted: ~350 °C at 760 mmHg | Not applicable | - |

| pKa (most basic) | Predicted: ~8.5-9.5 (secondary amine) | Not applicable | - |

| LogP | Predicted: ~2.5-3.0 | Not applicable | - |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO) | Soluble in water | - |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence, leveraging established methodologies for the construction of the 2-phenylthiazole core followed by the introduction of the N-methylaminomethyl side chain. A logical and efficient synthetic strategy is paramount for obtaining the target compound in high yield and purity.

Retrosynthetic Analysis and Strategy

A common retrosynthetic approach involves disconnecting the N-methylaminomethyl side chain, leading back to a key intermediate, 2-phenylthiazole-4-carbaldehyde. This aldehyde can be derived from the corresponding 4-hydroxymethyl-2-phenylthiazole, which in turn is accessible from ethyl 2-phenylthiazole-4-carboxylate. The 2-phenylthiazole core is classically constructed via the Hantzsch thiazole synthesis.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.

-

To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-phenylthiazole-4-carboxylate as a solid.

Step 2: Reduction to (2-Phenylthiazol-4-yl)methanol

-

Suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Dissolve ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (2-phenylthiazol-4-yl)methanol, which can often be used in the next step without further purification.

Step 3: Oxidation to 2-Phenylthiazole-4-carbaldehyde

-

Dissolve (2-phenylthiazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC, 1.5 equivalents) or another suitable oxidizing agent (e.g., manganese dioxide) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate to yield 2-phenylthiazole-4-carbaldehyde as a solid.

Step 4: Reductive Amination to this compound

-

Dissolve 2-phenylthiazole-4-carbaldehyde (1 equivalent) in methanol.

-

Add a solution of methylamine (e.g., 40% in water or 2M in THF, 2-3 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the careful addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol with a small percentage of triethylamine) to afford this compound as the free base.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its constituent functional groups: the aromatic thiazole ring, the phenyl substituent, and the secondary amine side chain.

Reactivity of the Thiazole Ring

The 2-phenylthiazole ring is a relatively stable aromatic system. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the appended phenyl group. Electrophilic substitution on the phenyl ring will likely be directed to the meta and para positions relative to the point of attachment to the thiazole, although the thiazole ring itself can also undergo electrophilic attack, typically at the C5 position if unsubstituted.

Reactivity of the N-Methylaminomethyl Group

The secondary amine in the side chain is the most reactive site for many chemical transformations. It is nucleophilic and will readily react with a variety of electrophiles:

-

Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides.

-

Alkylation: Further alkylation can occur with alkyl halides to yield a tertiary amine and subsequently a quaternary ammonium salt.

-

Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides.

-

Salt Formation: As a base, it readily reacts with acids to form ammonium salts, such as the commercially available dihydrochloride.

Stability and Storage

This compound, as a free base, is susceptible to oxidation and may be sensitive to air and light over prolonged periods. It is recommended to store the free base under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.

The dihydrochloride salt is significantly more stable and is the preferred form for long-term storage. It is a crystalline solid that is less prone to oxidation and can be stored at room temperature in a well-sealed container.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals for each distinct proton environment:

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm). The protons ortho to the thiazole ring may appear slightly downfield compared to the meta and para protons.

-

Thiazole Proton: A singlet for the C5-H of the thiazole ring, typically appearing in the region of δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂-N): A singlet or a doublet (if coupled to the NH proton) for the methylene group adjacent to the amine, expected around δ 3.8-4.2 ppm.

-

N-Methyl Protons (-NH-CH₃): A singlet for the methyl group attached to the nitrogen, likely in the range of δ 2.3-2.6 ppm.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each carbon atom:

-

Phenyl Carbons: Several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the thiazole ring will be a quaternary signal.

-

Thiazole Carbons: Signals for C2, C4, and C5 of the thiazole ring. The C2 carbon, attached to the phenyl group and nitrogen, will be significantly downfield (δ ~160-170 ppm). The C4 and C5 carbons will appear in the aromatic region.

-

Methylene Carbon (-CH₂-N): A signal for the methylene carbon, expected around δ 45-55 ppm.

-

N-Methyl Carbon (-NH-CH₃): A signal for the methyl carbon, typically in the range of δ 30-40 ppm.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (204.29). Key fragmentation patterns would include:

-

Alpha-cleavage: Cleavage of the C-C bond between the thiazole ring and the aminomethyl group would be a major fragmentation pathway, leading to a stable thiazolyl-methyl cation or a fragment corresponding to the loss of the methylamino group.

-

Loss of a methyl group: Fragmentation of the N-methyl group.

-

Fragmentation of the thiazole ring: Characteristic fragmentation patterns for the thiazole nucleus.

Applications and Future Directions

This compound serves as a valuable intermediate in drug discovery and development. The 2-phenylthiazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The N-methylaminomethyl side chain provides a handle for further chemical modification, allowing for the synthesis of libraries of compounds for biological screening.

Future research involving this compound could focus on:

-

Development of novel therapeutic agents: Utilizing this compound as a starting material for the synthesis of new drug candidates targeting various diseases.

-

Exploration of its coordination chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the secondary amine, can act as ligands for metal ions, opening possibilities in the development of new catalysts or materials with interesting electronic or magnetic properties.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring and the amine substituent to understand how these changes affect biological activity.

Conclusion

This compound is a chemically versatile and synthetically accessible molecule with significant potential in various scientific disciplines. This guide has provided a comprehensive overview of its chemical properties, from its fundamental identity and physicochemical parameters to its synthesis, reactivity, and spectroscopic characterization. By understanding the principles outlined herein, researchers can effectively and safely utilize this compound as a building block for the creation of novel molecules with desired functions, thereby contributing to the advancement of science and technology.

References

-

Auteum. This compound dihydrochloride. [Link]

-

PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Gao, Y. et al. (2019). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 24(15), 2789. [Link]

-

Palage, M. et al. (2014). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

-

Aliabadi, A. et al. (2012). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences, 20(1), 56. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Zhang, S. et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]

-

Shi, H. B. et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o259. [Link]

-

Olszewski, T. K., & Boduszek, B. (2011). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron, 67(3), 588-595. [Link]

-

Mahesha, H. G. et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(1), x211333. [Link]

-

Ibragimova, A. G. et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 26(16), 4983. [Link]

-

Stan, C. et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Antioxidants, 14(3), 567. [Link]

-

Patel, D. et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Journal of Molecular Structure, 1315, 138536. [Link]

-

Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6439. [Link]

Sources

"N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine mechanism of action"

An In-Depth Technical Guide on the Core Mechanism of Action of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This compound is a molecule of significant interest owing to its structural resemblance to a class of bioactive compounds built around the 2-phenyl-1,3-thiazole scaffold. While direct studies on its mechanism of action are not yet available in the public domain, the extensive research on related thiazole derivatives provides a strong foundation for postulating its potential biological targets and cellular effects. This technical guide synthesizes the existing knowledge on the pharmacological activities of structurally similar compounds to propose a putative mechanism of action for this compound. Furthermore, we present a comprehensive, multi-tiered experimental workflow designed to rigorously investigate and validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Phenylthiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry. When coupled with a phenyl group, the resulting 2-phenyl-1,3-thiazole core serves as a versatile scaffold for the design of molecules with diverse pharmacological profiles, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiprotozoal activities.[1][2][3]

This compound, the subject of this guide, features this key phenylthiazole core, further functionalized with an N-methylaminomethyl group at the 4-position. This specific substitution pattern suggests the potential for interactions with various biological targets, including enzymes and receptors. The presence of the basic amine group can facilitate ionic interactions and hydrogen bonding, which are crucial for molecular recognition at the active sites of proteins.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the extensive literature on 2-phenyl-1,3-thiazole derivatives, we propose two primary putative mechanisms of action for this compound:

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes

A significant body of research has highlighted the anti-inflammatory properties of N,4-diaryl-1,3-thiazole-2-amines.[4] These compounds have been shown to be potent inhibitors of key enzymes in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[4]

Proposed Target Profile:

| Target Enzyme | Putative Effect | Rationale based on Structural Analogs |

| 5-Lipoxygenase (5-LO) | Inhibition | N,4-diaryl-1,3-thiazole-2-amines have demonstrated potent 5-LO inhibitory activity.[4] |

| Cyclooxygenase-2 (COX-2) | Inhibition | Selective inhibition of COX-2 over COX-1 has been observed in some thiazole derivatives, suggesting a favorable anti-inflammatory profile with reduced gastrointestinal side effects.[4] |

The N-methylaminomethyl substituent in our compound of interest may influence its binding affinity and selectivity for these enzymes compared to the previously studied 2-amino derivatives.

Proposed Signaling Pathway:

Caption: Proposed inhibition of the arachidonic acid cascade.

Hypothesis 2: Modulation of Kinase Signaling in Cancer

The 2-phenyl-1,3-thiazole scaffold has also been explored for its anticancer properties, with some derivatives acting as kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Proposed Target Profile:

| Target Kinase | Putative Effect | Rationale based on Structural Analogs |

| c-Met Kinase | Inhibition | Thiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors for cancer treatment.[5] |

| Other Tyrosine Kinases | Inhibition | The phenylthiazole core can serve as a scaffold for developing inhibitors of various other oncogenic kinases. |

The specific substitution pattern of this compound may confer a unique kinase inhibitory profile.

Proposed Signaling Pathway:

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, a multi-pronged experimental approach is essential. The following workflow provides a detailed roadmap for these studies.

Phase 1: Target Identification and In Vitro Validation

This initial phase focuses on identifying the direct molecular targets of this compound and validating these interactions through in vitro assays.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Compound: Synthesize a derivative of this compound with a linker for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare cell lysates from relevant cell lines (e.g., macrophages for inflammation studies, cancer cell lines for oncology studies).

-

Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.

-

Mass Spectrometry Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: In Vitro Enzyme Inhibition Assays

-

Enzyme Source: Obtain purified recombinant human enzymes for the top candidate targets identified (e.g., 5-LO, COX-2, c-Met).

-

Assay Setup: Perform enzyme activity assays in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) to quantify its potency.

Phase 2: Cellular Mechanism of Action Studies

Once the direct targets are validated, the next phase is to understand the compound's effects in a cellular context.

Experimental Protocol: Cellular Functional Assays

-

Cell Culture: Culture appropriate cell lines (e.g., THP-1 monocytes for inflammation, A549 lung cancer cells).

-

Treatment: Treat the cells with a dose range of this compound.

-

Functional Readouts:

-

Anti-inflammatory effects: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and lipid mediators (e.g., LTB4, PGE2) using ELISA or mass spectrometry.

-

Anticancer effects: Assess cell viability (e.g., MTT assay), proliferation (e.g., BrdU incorporation), and apoptosis (e.g., caspase activity assays, Annexin V staining).

-

Experimental Protocol: Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the compound for various time points and prepare cell lysates.

-

Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling molecules downstream of the identified targets (e.g., phospho-AKT, phospho-ERK) to confirm pathway modulation.

Phase 3: In Vivo Efficacy and Target Engagement

The final phase involves evaluating the compound's efficacy and confirming its mechanism of action in a living organism.

Experimental Protocol: Animal Models of Disease

-

Model Selection: Choose appropriate animal models based on the in vitro findings (e.g., carrageenan-induced paw edema in mice for inflammation, tumor xenograft models for cancer).

-

Dosing and Efficacy Assessment: Administer this compound to the animals and monitor disease progression and relevant biomarkers.

-

Pharmacodynamic Studies: Collect tissue samples from treated animals to measure target engagement (e.g., inhibition of target enzyme activity ex vivo) and downstream pathway modulation.

Workflow Diagram:

Caption: A multi-phase workflow for MOA elucidation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the rich pharmacology of the 2-phenyl-1,3-thiazole scaffold provides a strong rationale for investigating its potential as an inhibitor of pro-inflammatory enzymes or oncogenic kinases. The comprehensive experimental workflow outlined in this guide offers a robust strategy for identifying its molecular targets, validating its cellular effects, and evaluating its therapeutic potential in vivo. Successful execution of these studies will not only unravel the mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships within this important class of molecules, paving the way for the development of novel therapeutics.

References

- Benchchem. (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride.

- Various Authors. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 433-439.

- Patel, N. B., & Patel, H. R. (2011). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Eclética Química, 36(2), 59-72.

- National Center for Biotechnology Information. PubChem.

-

Demchenko, A., et al. (2016). Synthesis and Biological Activity of New[6][7]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268. Retrieved from

- Al-Abdullah, E. S., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 25(21), 5028.

- Steinhilber, D., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry, 86, 689-699.

- Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1716-1730.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 130717, Sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate.

- National Center for Biotechnology Information. PubChem Substance Record for SID 46505359, Isoformononetin.

- Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

- Patel, N. B., & Patel, H. R. (2011). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate.

- Singh, A., & Sharma, P. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(11), 1363.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 119269, Kievitone.

- Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 503.

- Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(4), 599-623.

Sources

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | 857997-89-8 | Benchchem [benchchem.com]

- 7. scielo.br [scielo.br]

The 2-Phenyl-1,3-Thiazole Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to its Biological Activities

Introduction

The 1,3-thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1,3-thiazole core serves as a versatile template for the design of novel therapeutic agents. This structural motif is present in a number of FDA-approved drugs, highlighting its clinical significance.[1] This in-depth technical guide will explore the diverse biological activities associated with 2-phenyl-1,3-thiazole derivatives, with a specific focus on providing a framework for understanding the potential of compounds such as N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. While direct biological data for this specific molecule is not extensively published, an examination of the broader class of 2-phenyl-1,3-thiazole derivatives provides a strong foundation for inferring its potential activities and guiding future research.

This guide is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, providing both a comprehensive overview and detailed experimental insights.

Chemical Synthesis of the 2-Phenyl-1,3-Thiazole Core

The synthesis of 2-phenyl-1,3-thiazole derivatives is typically achieved through well-established synthetic methodologies. The Hantzsch thiazole synthesis is a cornerstone reaction in this context, involving the condensation of a-haloketones with thioamides. Variations of this method, along with other synthetic strategies, have been employed to generate diverse libraries of 2-phenyl-1,3-thiazole analogs for biological screening.[2][3]

A general synthetic workflow for obtaining 2-phenyl-1,3-thiazole derivatives is depicted below. This pathway illustrates the key steps often involved in the construction of this scaffold, starting from readily available starting materials.

Caption: Generalized synthetic workflow for 2-phenyl-1,3-thiazole derivatives.

A Spectrum of Biological Activities

Derivatives of the 2-phenyl-1,3-thiazole scaffold have been reported to exhibit a remarkable range of biological activities. This section will explore some of the most significant and well-documented pharmacological effects.

Antifungal Properties

A significant body of research has focused on the development of 2-phenyl-1,3-thiazole derivatives as potent antifungal agents.[1][4][5] These compounds have shown efficacy against a variety of pathogenic fungi, including clinically relevant species such as Candida albicans and Aspergillus niger.[3][5]

The primary mechanism of action for many of these antifungal derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death. This mechanism is shared by the widely used azole class of antifungal drugs.[5]

Table 1: In Vitro Antifungal Activity of Selected 2-Phenyl-1,3-Thiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 7a | C. albicans | 7.81 | [5] |

| 7e | C. albicans | 3.9 | [5] |

| 10c | S. sclerotiorum | 4.90 (EC50) | [4] |

| 10c | B. cinerea | 7.57 (EC50) | [4] |

| 10c | R. cerealis | 7.84 (EC50) | [4] |

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Anticancer Potential

The 2-phenyl-1,3-thiazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[6][7] Derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast, liver, and neuroblastoma cell lines.[6][7][8]

Several mechanisms of action have been proposed for the anticancer effects of these compounds. One of the key targets identified is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. Other reported mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]

Caption: Inhibition of VEGFR-2 signaling by 2-phenyl-1,3-thiazole derivatives.

Table 2: Cytotoxic Activity of Selected 2-Phenyl-1,3-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | MCF-7 (Breast) | 5.73 | [6] |

| 4 | MDA-MB-231 (Breast) | 12.15 | [6] |

| 4c | MCF-7 (Breast) | 2.57 | [7] |

| 4c | HepG2 (Liver) | 7.26 | [7] |

IC50: Half maximal inhibitory concentration.

Anti-inflammatory and Cholinesterase Inhibitory Activities

Recent studies have explored the potential of 2-phenyl-1,3-thiazole derivatives as dual anti-inflammatory and cholinesterase inhibitors, which could be beneficial for the treatment of neurodegenerative diseases like Alzheimer's disease.[9] Some derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] Additionally, these compounds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-8.[9]

Adenosine A3 Receptor Antagonism

Derivatives of 2-phenyl-1,3-thiazole have also been identified as potent and selective antagonists of the human adenosine A3 receptor.[10][11] This receptor is implicated in a variety of physiological processes, and its modulation has therapeutic potential in conditions such as inflammation, cancer, and glaucoma.[11] The structure-activity relationship studies in this area have provided valuable insights into the design of highly selective A3 receptor antagonists.[10]

Structure-Activity Relationships (SAR)

The biological activity of 2-phenyl-1,3-thiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Key SAR insights from various studies include:

-

Substituents on the 2-Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring can significantly influence activity. For instance, in some series of antifungal agents, the presence of electron-withdrawing groups has been shown to enhance potency.[1]

-

Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring are crucial for modulating biological activity. For example, the introduction of different aryl or heterocyclic moieties at the 4-position has led to the discovery of potent antimicrobial agents.[12][13]

-

Linker and Terminal Groups: For compounds with more extended structures, the nature of the linker connecting the 2-phenyl-1,3-thiazole core to other functionalities, as well as the terminal groups themselves, play a critical role in target engagement and overall activity.[9]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl) to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. b. The MIC can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Perspectives

The 2-phenyl-1,3-thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:

-

Synthesis of Novel Derivatives: The design and synthesis of new libraries of 2-phenyl-1,3-thiazole derivatives with greater structural diversity will be crucial for identifying compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds will be essential for their further development.

-

In Vivo Efficacy and Safety Studies: Compounds that demonstrate significant in vitro activity should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend to other therapeutic areas beyond those already explored.

References

- Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 215, 106668.

- Stoyanova, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.

- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1965-1975.

- Ghiurau, M. S., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6263.

- Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives.

- Kim, Y. C., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623.

- Cighir, T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10884.

- Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623.

- Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4995.

- Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.

- Cighir, T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10884.

- Kulyk, M., et al. (2022).

- Patel, K., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemistry, 2014, 1-10.

- CymitQuimica. (n.d.). This compound dihydrochloride.

- Siatra-Papastaikoudi, T., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Archiv der Pharmazie, 343(1), 44-50.

- Desai, N. C., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl)

- Patel, D., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7755-7765.

- Chen, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467.

- Desai, N. C., et al. (2012). (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.

- Rostamizadeh, S., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 265-272.

- Kulyk, M., et al. (2022). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 10. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Literature Review of 2-Phenyl-1,3-Thiazole Derivatives in Medicinal Chemistry

Abstract

The 2-phenyl-1,3-thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the current landscape of 2-phenyl-1,3-thiazole derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the established methodologies and future potential of this remarkable chemical entity.

Introduction: The Significance of the 2-Phenyl-1,3-Thiazole Moiety

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of natural products and synthetic compounds with profound biological implications.[1] The incorporation of a phenyl group at the 2-position of the thiazole ring gives rise to the 2-phenyl-1,3-thiazole scaffold, a structural framework that has proven to be exceptionally fruitful in the quest for novel therapeutic agents. This core structure is present in a number of commercially available drugs and a vast library of investigational compounds, underscoring its importance in drug discovery.[2][3]

The therapeutic versatility of 2-phenyl-1,3-thiazole derivatives is extensive, with documented activities spanning a wide spectrum of diseases. These compounds have demonstrated potent antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others.[4][5][6] The unique electronic and steric properties of the 2-phenyl-1,3-thiazole system allow for facile and diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide will delve into the key aspects of this important class of compounds, providing a detailed overview of their synthesis and multifaceted biological activities.

Synthetic Strategies for 2-Phenyl-1,3-Thiazole Derivatives

The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and time-tested method offers a straightforward and efficient route to a wide array of substituted thiazoles.[3][7] Beyond this classical approach, several other synthetic methodologies have been developed to access this privileged scaffold.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

The Hantzsch synthesis is the cornerstone of 2-phenyl-1,3-thiazole preparation. The reaction involves the cyclocondensation of a thioamide, in this case, thiobenzamide or its derivatives, with an α-haloketone.[7][8] This method is highly adaptable, allowing for the introduction of a wide variety of substituents on both the phenyl and thiazole rings by simply varying the starting materials.

A general representation of the Hantzsch synthesis is depicted below:

Caption: Generalized Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.

Experimental Protocol: A Representative Hantzsch Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a 2-phenyl-1,3-thiazole derivative via the Hantzsch reaction:

-

Reaction Setup: To a solution of an appropriate α-haloketone (1 mmol) in a suitable solvent such as ethanol or acetone, add the corresponding thiobenzamide derivative (1 mmol).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure.

-

Isolation and Purification: The resulting crude product can be isolated by filtration if it precipitates out of solution. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Alternative Synthetic Routes

While the Hantzsch synthesis remains the most prevalent method, other strategies have been employed to construct the 2-phenyl-1,3-thiazole scaffold. These can include multicomponent reactions and the use of solid-phase synthesis techniques, which can offer advantages in terms of efficiency and library generation.

A Spectrum of Biological Activities

The 2-phenyl-1,3-thiazole scaffold has been extensively explored for its therapeutic potential, leading to the discovery of compounds with a wide range of biological activities. The following sections will highlight the key findings in the major therapeutic areas of investigation.

Antimicrobial Activity: A Continuing Battle

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Phenyl-1,3-thiazole derivatives have emerged as a promising class of antimicrobial compounds with activity against a variety of bacterial and fungal pathogens.[8][10]

Numerous studies have reported the antibacterial efficacy of 2-phenyl-1,3-thiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some compounds targeting essential bacterial enzymes. For instance, a series of 2-phenylacetamido-thiazole derivatives were found to be potent inhibitors of Escherichia coli KAS III (ecKAS III), an enzyme involved in fatty acid biosynthesis.[11] The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the phenyl ring.

Table 1: Selected 2-Phenyl-1,3-Thiazole Derivatives with Antibacterial Activity

| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |

| 1 | 4-hydroxyphenyl at the 2-position of 1,3-thiazole | S. aureus, E. coli | 125-150 | [8] |

| 2 | 2,3,5-trichlorophenyl | B. subtilis, S. aureus, E. coli | - | [11] |

| 3e | - | Gram-positive bacteria | 31.25 | [7] |

| 43a | - | S. aureus, E. coli | 16.1 µM | [10] |

In addition to their antibacterial properties, 2-phenyl-1,3-thiazole derivatives have also demonstrated significant antifungal activity. Some of these compounds act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[2] The antifungal drug isavuconazole, which contains a phenylthiazole structure, is a testament to the potential of this scaffold in combating fungal infections.[2]

Table 2: Selected 2-Phenyl-1,3-Thiazole Derivatives with Antifungal Activity

| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |

| 12 | 4-hydroxyphenyl at the 2-position of 1,3-thiazole | A. niger | 125-150 | [8] |

| B9 | - | Seven common clinically susceptible fungal strains | - | [2] |

| 3e | - | Candida strains | 7.81 | [7] |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. 2-Phenyl-1,3-thiazole derivatives have been investigated for their anti-inflammatory potential, with many compounds exhibiting significant activity in various in vivo and in vitro models.[4][12][13] The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit pro-inflammatory mediators and enzymes.

The anti-inflammatory activity of synthesized phenyl thiazole derivatives has been evaluated using methods such as the carrageenan and formalin-induced rat paw edema assays.[4] Some derivatives have shown activity comparable to or even better than standard anti-inflammatory drugs like nimesulide.[4][12]

Anticancer Activity: A Promising Avenue in Oncology

The development of novel anticancer agents is a critical area of research. 2-Phenyl-1,3-thiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them an attractive scaffold for the design of new chemotherapeutic agents.[14][15][16][17]

The mechanisms underlying the anticancer effects of these compounds are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. For example, some derivatives have been shown to inhibit kinases such as PI3Kα, which are often dysregulated in cancer.[17]

Table 3: Selected 2-Phenyl-1,3-Thiazole Derivatives with Anticancer Activity

| Compound ID | Substituent(s) | Cell Line(s) | IC50 (µM) | Reference |

| 4b | Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate | Leukemia HL-60 | 1.3±0.29 | [14] |

| 11c | Chlorine-containing derivative | HepG-2, HCT-116, MCF-7 | ~4, ~7, ~3 | [15] |

| 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7, HepG2 | 2.57±0.16, 7.26±0.44 | [16] |

| 6a | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | Ovarian cancer OVCAR-4 | 1.569±0.06 | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-phenyl-1,3-thiazole derivatives) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of 2-phenyl-1,3-thiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the context of antifungal activity, the presence of a methyl group at the 4-position of the thiazole ring can sometimes be detrimental to activity due to steric hindrance at the target binding site.[2] Conversely, the introduction of specific substituents on the phenyl ring, such as a 4-methoxyphenyl group, has been shown to enhance the binding affinity and selectivity for certain biological targets like the human adenosine A3 receptor.[18][19]

The following diagram illustrates a general SAR workflow for optimizing 2-phenyl-1,3-thiazole derivatives:

Caption: A typical workflow for the structure-activity relationship (SAR) analysis and optimization of 2-phenyl-1,3-thiazole derivatives.

Conclusion and Future Perspectives

The 2-phenyl-1,3-thiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic tractability, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued relevance in the pursuit of novel therapeutic agents. Future research in this area will likely focus on the development of more selective and potent compounds through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the sustainable development of this important class of compounds. The insights provided in this guide are intended to empower researchers to build upon the existing knowledge and unlock the full therapeutic potential of 2-phenyl-1,3-thiazole derivatives.

References

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Prateek, K., Kumar, A., & Singh, S. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 125-132. Retrieved from [Link]

-

Nastasa, C. M., et al. (2018). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of King Saud University - Science, 30(1), 109-117. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2217-2228. Retrieved from [Link]

-

Gedawy, E. M., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2465. Retrieved from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279. Retrieved from [Link]

-

Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 258-267. Retrieved from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega, 8(9), 8759–8771. Retrieved from [Link]

-

Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Polish Journal of Chemical Technology, 21(3), 19-25. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Letters in Organic Chemistry, 20(10), 820-833. Retrieved from [Link]

-

Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. Retrieved from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11466-11486. Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4991. Retrieved from [Link]

-

Pattan, S. R., et al. (2009). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. Journal of Pharmaceutical Sciences and Research, 1(4), 96-102. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). Molecules, 27(19), 6245. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10991. Retrieved from [Link]

-

SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(15), 3350. Retrieved from [Link]

-

Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311. Retrieved from [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2023). Future Medicinal Chemistry, 15(16), 1421-1439. Retrieved from [Link]

-

Evaluation of the anti-inflammatory potential of some polyheterocyclic compounds with thiazole ring in acute inflammation models. Part II. cellular response. (2011). ResearchGate. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved from [Link]

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2021). Bioorganic Chemistry, 107, 104608. Retrieved from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(6), 626-645. Retrieved from [Link]0000006/art00002)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. wjpmr.com [wjpmr.com]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. jchemrev.com [jchemrev.com]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine: A Technical Guide

Introduction